molecular formula C21H24N2O3 B2895885 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108471-95-8

2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2895885
CAS No.: 2108471-95-8
M. Wt: 352.434
InChI Key: VLQRCMSQJLYKTH-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.

    Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclic core with pyridin-3-ol, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the 2-methoxyphenyl Group: The final step includes the acylation of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring can be modified by electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone.

    Reduction: Formation of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic systems in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential interactions with neurotransmitter receptors, making it a candidate for studying neurological pathways and disorders.

Medicine

In medicinal chemistry, 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is explored for its potential as a therapeutic agent, particularly in the treatment of neurological conditions such as Alzheimer’s disease and Parkinson’s disease.

Industry

Industrially, this compound could be used in the development of pharmaceuticals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter receptors, particularly those involved in cholinergic and dopaminergic pathways. This modulation can lead to changes in neurotransmitter release and receptor activity, which are crucial in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propanone
  • 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)butanone

Uniqueness

Compared to similar compounds, 2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-25-20-7-3-2-5-15(20)11-21(24)23-16-8-9-17(23)13-19(12-16)26-18-6-4-10-22-14-18/h2-7,10,14,16-17,19H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQRCMSQJLYKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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